3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Description
3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted at position 3 with a 4-(trifluoromethyl)phenyl group and at position 4 with a carboxylic acid moiety. This structure is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-8(2-4-9)11-7-17-6-5-10(11)12(18)19/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALBOCLYCWTLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687979 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261494-70-5 | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Conditions: The reaction is usually carried out at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may include:
Catalyst Recycling: To reduce costs and environmental impact, palladium catalysts can be recycled.
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, facilitating the development of various pharmaceuticals and agrochemicals. Its reactivity allows for multiple functionalization pathways, including oxidation, reduction, and nucleophilic substitution .
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Carboxylate salts or esters | Potassium permanganate, CrO₃ |
| Reduction | Alcohols or aldehydes | LiAlH₄, NaBH₄ |
| Substitution | Substituted derivatives | Amines, thiols (in presence of base) |
Biology
- Biological Activity: Research indicates that 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid exhibits potential biological activities such as enzyme inhibition and receptor binding. These properties make it a candidate for further studies aimed at understanding its mechanisms of action in biological systems .
Medicine
- Therapeutic Potential: The compound is being explored for its therapeutic effects, particularly in developing anti-inflammatory and anticancer agents. Its ability to modulate cellular pathways can be harnessed to design drugs targeting specific diseases .
Case Study 1: Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was found to affect the activity of cyclooxygenase enzymes, which are critical in inflammatory responses.
Case Study 2: Anticancer Activity
A series of experiments conducted on tumor cell lines revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways. The results suggest that it could serve as a lead compound for developing new anticancer therapies.
Industrial Applications
The compound is also used in the production of agrochemicals due to its stability and effectiveness against pests. Its unique properties allow it to function as an active ingredient in formulations designed to enhance crop yield while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity . The carboxylic acid group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These properties make the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Notes:
- Isomerism : The positional isomer 4-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid (CF₃ at phenyl position 2 vs. 4) may exhibit distinct steric and electronic profiles due to meta vs. para substitution .
- Substituent Polarity : The methyl group in 3-(4-methylphenyl)-4-pyridinecarboxylic acid is electron-donating, increasing electron density on the phenyl ring, whereas CF₃ reduces electron density, affecting solubility and interaction with biological targets .
Pharmacological and Industrial Relevance
- Medicinal Chemistry : Compounds with pyridine-carboxylic acid scaffolds are often explored as enzyme inhibitors or receptor modulators. The trifluoromethyl group enhances metabolic stability and bioavailability, as seen in analogs like 3-(trifluoromethyl)pyridine-4-carboxamide (CAS 1416713-20-6), a building block in drug discovery .
- Material Science : The carboxylic acid group facilitates coordination with metals, making such compounds candidates for catalysts or metal-organic frameworks (MOFs). For example, 4-(Trifluoromethyl)-3-pyridinecarboxylic acid’s high melting point (147°C) suggests thermal stability for material applications .
Biological Activity
3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid is a compound of significant interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by a trifluoromethyl group attached to a phenyl ring and a pyridine moiety with a carboxylic acid functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound has been investigated across several domains, particularly in enzyme inhibition and receptor binding. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes that play crucial roles in various biochemical pathways. This inhibition can lead to altered metabolic processes within cells.
- Receptor Binding : It has been suggested that this compound interacts with certain receptors, influencing signal transduction pathways that regulate cellular responses.
Cellular Effects
Research indicates that this compound can significantly impact cellular functions by modulating cell signaling pathways, gene expression, and overall cellular metabolism. These effects can vary based on dosage and exposure duration in laboratory settings.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In laboratory experiments, this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 2.78 | Apoptosis induction via caspases |
| U-937 | 1.54 | Cell cycle arrest at G1 phase |
Antibacterial Activity
Additionally, the compound has shown promise as an antibacterial agent:
- Targeting Bacterial Enzymes : It has been evaluated for its ability to inhibit bacterial enzymes crucial for cell viability. For example, it was found to inhibit Sfp-PPTase, which is essential for bacterial metabolism without affecting human orthologues .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group or the pyridine ring have been explored to enhance potency and selectivity against specific targets:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased cytotoxicity against cancer cells |
| Removal of pyridine nitrogen | Significant loss of inhibitory activity |
Q & A
Q. What are the recommended safety protocols for handling 3-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid in laboratory settings?
- Methodological Answer: Safety protocols include:
- Eye Protection: Use safety glasses with side shields or goggles, especially during procedures involving splashing risks. Emergency eyewash stations must be accessible .
- Skin Protection: Wear impermeable gloves (tested under EN374 standards) and long-sleeved lab coats to prevent skin contact .
- Engineering Controls: Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation exposure. No specific occupational exposure limits are established, but general volatile organic compound guidelines apply .
- Storage: Avoid contact with strong acids, bases, or oxidizers to prevent hazardous reactions .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer: A typical synthesis involves:
- Step 1: Condensation of 4-(trifluoromethyl)benzaldehyde with aminopyridine derivatives under palladium or copper catalysis .
- Step 2: Cyclization via acid- or base-mediated reactions to form the pyridine ring. Solvents like DMF or toluene are often used .
- Step 3: Carboxylic acid functionalization through oxidation or hydrolysis of ester intermediates .
- Optimization: Reaction temperature (80–120°C) and catalyst loading (5–10 mol%) critically influence yield .
Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns and aromatic proton environments .
- Infrared Spectroscopy (IR): Identifies carboxylic acid C=O stretches (~1700 cm) and CF vibrations (~1150 cm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] at m/z 282.06) .
- Elemental Analysis: Ensures stoichiometric consistency for C, H, N, and F .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound compared to other substituents?
- Methodological Answer:
- Electronic Effects: The electron-withdrawing CF group reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance and altering pKa of the carboxylic acid (~2.5 vs. ~4.5 for non-fluorinated analogs) .
- Steric Effects: The bulky CF group hinders rotation around the phenyl-pyridine bond, creating conformational rigidity. Computational modeling (DFT) can quantify torsional barriers .
- Comparative Studies: Replace CF with CH or Cl to assess changes in reactivity via Hammett plots or kinetic studies .
Q. What are the key considerations for designing stability studies to assess degradation pathways under varying pH conditions?
- Methodological Answer:
- Experimental Design:
- pH Range: Test stability in buffers spanning pH 1–14 (e.g., HCl/NaOH solutions) at 25°C and 40°C .
- Analytical Monitoring: Use HPLC with UV detection (λ = 254 nm) to track degradation products.
- Degradation Pathways:
- Acidic Conditions: Protonation of the pyridine nitrogen may lead to ring-opening or decarboxylation .
- Basic Conditions: Hydrolysis of the carboxylic acid to carboxylate salts, followed by potential esterification .
Q. How can computational chemistry methods predict reactivity or intermolecular interactions?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate crystal packing using CSD data (e.g., Cambridge Structural Database) to identify hydrogen-bonding motifs (e.g., carboxylic acid dimerization) .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) by aligning the CF-phenyl group into hydrophobic pockets .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
- Methodological Answer:
- Variable Screening: Use Design of Experiments (DoE) to test catalyst type (Pd vs. Cu), solvent polarity, and temperature .
- Mechanistic Probes: Isotope labeling (e.g., O in COOH) or in-situ IR spectroscopy to identify rate-limiting steps .
- Reproducibility Checks: Validate literature procedures with controlled moisture/oxygen levels (e.g., Schlenk techniques) .
Q. How does crystal packing influence physicochemical properties, and what techniques analyze this?
- Methodological Answer:
- X-ray Crystallography: Resolve unit cell parameters and hydrogen-bonding networks (e.g., O–H···N interactions between COOH and pyridine) .
- Thermogravimetric Analysis (TGA): Correlate melting points (287–293°C) with lattice energy .
- Solubility Prediction: Hirshfeld surface analysis quantifies contributions from van der Waals vs. polar interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
